

Spectroscopic Confirmation of 1-Phenylundecane-1,11-diol: A Comparative Guide

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Compound of Interest

Compound Name: 1-Phenylundecane-1,11-diol

Cat. No.: B15424995

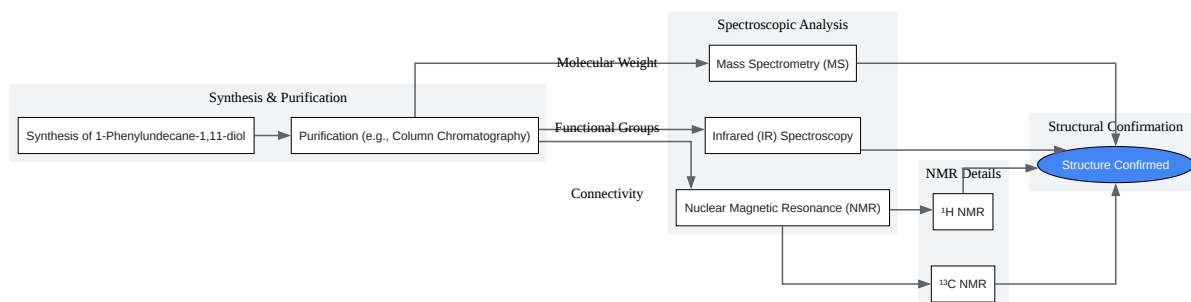
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data expected for **1-Phenylundecane-1,11-diol**, a molecule of interest in various research fields, including drug development, due to its amphipathic nature, combining a long aliphatic chain with a polar phenyl-diol headgroup. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed theoretical analysis supported by comparative data from analogous structures. The presented data will aid researchers in the identification and characterization of **1-Phenylundecane-1,11-diol** and distinguish it from potential synthetic alternatives or impurities.

Structural Elucidation Workflow

The structural confirmation of an organic molecule like **1-Phenylundecane-1,11-diol** relies on a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization. The logical flow for confirming the structure is outlined below.



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Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of **1-Phenylundecane-1,11-diol**.

Spectroscopic Data Summary

The following tables summarize the expected and comparative spectroscopic data for **1-Phenylundecane-1,11-diol** and two relevant alternatives: Undecane-1,11-diol and 1-Phenylethane-1,2-diol. This comparison highlights the key spectral features that differentiate these molecules.

Table 1: ¹H NMR Data (Predicted and Experimental)

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|--|------------------------|--------------|---------------------------------------|----------------------|
| 1-Phenylundecane-1,11-diol (Predicted) | 7.25-7.40 | m | 5H | Ar-H |
| 4.58 | t | 1H | Ph-CH(OH)- | |
| 3.64 | t | 2H | -CH ₂ -OH | |
| 1.20-1.80 | m | 18H | -(CH ₂) ₉ - | |
| ~2.5 (broad) | s | 2H | -OH | |
| Undecane-1,11-diol | 3.63 | t | 4H | HO-CH ₂ - |
| 1.56 | p | 4H | HO-CH ₂ -CH ₂ - | |
| 1.29 | m | 14H | -(CH ₂) ₇ - | |
| ~2.0 (broad) | s | 2H | -OH | |
| 1-Phenylethane-1,2-diol ^[1] | 7.28-7.40 | m | 5H | Ar-H |
| 4.75 | dd | 1H | Ph-CH(OH)- | |
| 3.55-3.75 | m | 2H | -CH ₂ -OH | |
| ~2.5-3.5 (broad) | s | 2H | -OH | |

Table 2: ¹³C NMR Data (Predicted and Experimental)

| Compound | Chemical Shift (δ) ppm | Assignment |
|---|--|----------------------|
| 1-Phenylundecane-1,11-diol (Predicted) | ~145 | Ar-C (quaternary) |
| ~128.5 | Ar-CH | |
| ~127.5 | Ar-CH | |
| ~126.0 | Ar-CH | |
| ~75 | Ph-CH(OH)- | |
| ~63 | -CH ₂ -OH | |
| ~38 | Ph-CH(OH)-CH ₂ - | |
| ~33 | HO-CH ₂ -CH ₂ - | |
| ~29.5 (multiple peaks) | -(CH ₂) ₇ - | |
| ~26 | Ph-CH(OH)-CH ₂ -CH ₂ - | |
| Undecane-1,11-diol | 63.1 | HO-CH ₂ - |
| 32.8 | HO-CH ₂ -CH ₂ - | |
| 29.6 | -(CH ₂) ₇ - | |
| 25.8 | HO-CH ₂ -CH ₂ -CH ₂ - | |
| 1-Phenylethane-1,2-diol[1] | 141.2 | Ar-C (quaternary) |
| 128.4 | Ar-CH | |
| 127.8 | Ar-CH | |
| 125.9 | Ar-CH | |
| 74.9 | Ph-CH(OH)- | |
| 67.9 | -CH ₂ -OH | |

Table 3: IR and Mass Spectrometry Data (Predicted and Experimental)

| Compound | IR Absorptions (cm ⁻¹) | Mass Spectrum (m/z) |
|---|--|--|
| 1-Phenylundecane-1,11-diol (Predicted) | 3600-3200 (broad, O-H stretch), 3100-3000 (aromatic C-H stretch), 2960-2850 (aliphatic C-H stretch), 1600, 1495, 1450 (aromatic C=C stretch), 1050 (C-O stretch) | M ⁺ predicted at 266. Molecular ion may be weak or absent. Common fragments: [M-H ₂ O] ⁺ , [M-C ₁₀ H ₂₀ O] ⁺ (cleavage next to phenyl group), tropylium ion (m/z 91). |
| Undecane-1,11-diol[2] | 3600-3200 (broad, O-H stretch), 2960-2850 (aliphatic C-H stretch), 1050 (C-O stretch) | M ⁺ at 188. [M-H ₂ O] ⁺ at 170. Other fragments from cleavage of the alkyl chain. |
| 1-Phenylethane-1,2-diol[1] | 3600-3200 (broad, O-H stretch), 3100-3000 (aromatic C-H stretch), 2960-2850 (aliphatic C-H stretch), 1600, 1495, 1450 (aromatic C=C stretch), 1050 (C-O stretch) | M ⁺ at 138. Prominent fragments at m/z 107 ([M-CH ₂ OH] ⁺) and 77 (phenyl cation). |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a clean, dry 5 mm NMR tube.

- If using CDCl_3 , a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

^1H NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: Typically -2 to 12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.
- Number of Scans: 8-16 scans, depending on the sample concentration.

^{13}C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: Typically 0 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 scans, as ^{13}C has a low natural abundance.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI-MS):

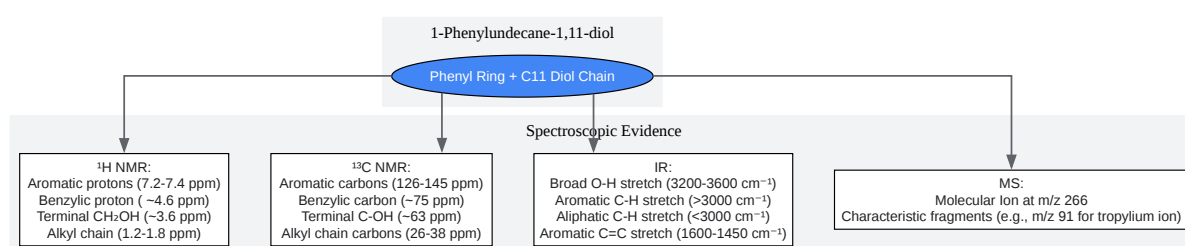
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
- The solution may need to be further diluted to the low $\mu\text{g/mL}$ or ng/mL range depending on the instrument's sensitivity.

Data Acquisition (ESI-MS):

- Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
- Mass Range: A range appropriate to detect the expected molecular ion (e.g., m/z 50-500).
- Capillary Voltage, Cone Voltage, and other source parameters: Optimized for the specific compound and instrument to achieve good ionization and minimize in-source fragmentation.

Structure Confirmation and Key Differentiating Features

The combination of the spectroscopic data provides strong evidence for the structure of **1-Phenylundecane-1,11-diol**.



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Caption: Key spectroscopic evidence confirming the structure of **1-Phenylundecane-1,11-diol**.

Key Differentiating Features:

- ¹H NMR:** The presence of both aromatic signals (7.25-7.40 ppm) and a triplet at ~3.64 ppm for the terminal -CH₂OH group is characteristic of **1-Phenylundecane-1,11-diol**. Undecane-1,11-diol lacks the aromatic signals, and 1-phenylethane-1,2-diol has a much smaller and differently coupled aliphatic region.
- ¹³C NMR:** The spectrum of **1-Phenylundecane-1,11-diol** is distinguished by the presence of aromatic carbon signals and two distinct signals for the carbon atoms bearing hydroxyl groups (~75 ppm for the benzylic carbon and ~63 ppm for the terminal primary alcohol carbon).

- IR Spectroscopy: While all three compounds show a broad O-H stretch, only **1-Phenylundecane-1,11-diol** and 1-Phenylethane-1,2-diol will exhibit the characteristic aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry: The molecular ion peak at m/z 266 is unique to **1-Phenylundecane-1,11-diol** among the compared compounds. The fragmentation pattern, particularly the presence of a tropylium ion at m/z 91, would further confirm the presence of the benzyl group.

By carefully analyzing the combination of these spectroscopic techniques and comparing the data with that of known structures, researchers can confidently confirm the synthesis and purity of **1-Phenylundecane-1,11-diol**.

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References

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